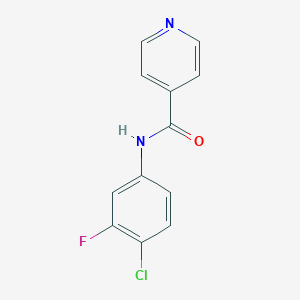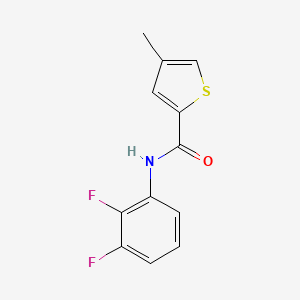![molecular formula C13H16N6O B12244192 8-(1H-imidazol-1-yl)-2-(3-methylbutyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one](/img/structure/B12244192.png)
8-(1H-imidazol-1-yl)-2-(3-methylbutyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(1H-imidazol-1-yl)-2-(3-methylbutyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one is a complex organic compound that belongs to the class of triazolopyrazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(1H-imidazol-1-yl)-2-(3-methylbutyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one typically involves multiple steps:
Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde.
Formation of the Triazole Ring: The triazole ring can be synthesized via the cyclization of hydrazine derivatives with appropriate nitriles.
Formation of the Pyrazine Ring: This involves the cyclization of 1,2-diamines with α-diketones.
Final Coupling: The final step involves coupling the imidazole, triazole, and pyrazine rings under specific conditions, such as the use of a strong base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound may be used as a probe to study enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules.
Medicine
In medicine, the compound has potential applications as a pharmaceutical agent. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 8-(1H-imidazol-1-yl)-2-(3-methylbutyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can form stable complexes with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 8-(1H-imidazol-1-yl)-2-(3-methylbutyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one
- 8-(1H-imidazol-1-yl)-2-(3-methylbutyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-thione
- 8-(1H-imidazol-1-yl)-2-(3-methylbutyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-amine
Uniqueness
The uniqueness of this compound lies in its specific combination of rings and functional groups. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C13H16N6O |
|---|---|
Molecular Weight |
272.31 g/mol |
IUPAC Name |
8-imidazol-1-yl-2-(3-methylbutyl)-[1,2,4]triazolo[4,3-a]pyrazin-3-one |
InChI |
InChI=1S/C13H16N6O/c1-10(2)3-6-19-13(20)18-8-5-15-11(12(18)16-19)17-7-4-14-9-17/h4-5,7-10H,3,6H2,1-2H3 |
InChI Key |
LGRJTPWPTCYZBW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C(=O)N2C=CN=C(C2=N1)N3C=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[5-(Pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-2,1,3-benzothiadiazole](/img/structure/B12244135.png)
![2-{4-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-1,3-benzoxazole](/img/structure/B12244140.png)
![1-methyl-2-[(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)sulfonyl]-1H-imidazole](/img/structure/B12244142.png)
![4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidine](/img/structure/B12244144.png)
![4-ethyl-N-{[6-(morpholin-4-yl)pyridin-3-yl]methyl}-1,3-benzothiazol-2-amine](/img/structure/B12244148.png)
![3-(1-methyl-1H-pyrazol-4-yl)-1-[2-(trifluoromethyl)phenyl]urea](/img/structure/B12244165.png)
![1-methyl-3-(3-{[(6-methylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)-1H-indazole](/img/structure/B12244166.png)
![tert-butyl N-[1-(oxan-4-yl)azetidin-3-yl]carbamate](/img/structure/B12244172.png)
![1-(3-Bromophenyl)-4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazine](/img/structure/B12244180.png)
![3-{5-[(5-Methyl-1,2-oxazol-3-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-phenylpyridazine](/img/structure/B12244185.png)
![9-ethyl-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-9H-purine](/img/structure/B12244186.png)

![3-Cyclopropyl-6-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]pyrrolidin-3-yl}methoxy)pyridazine](/img/structure/B12244189.png)
